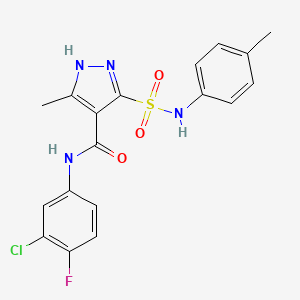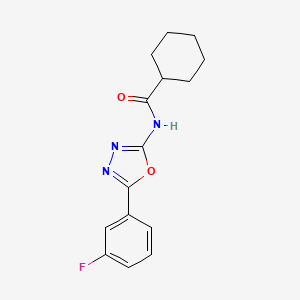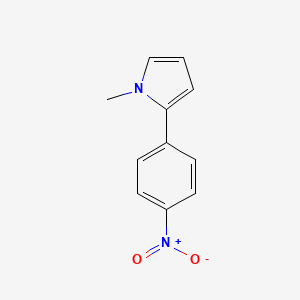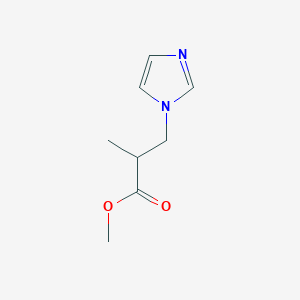
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd is a chemical compound with the molecular formula C28H40O4 It is known for its unique structure, which includes two ethylhexyl groups attached to a naphthalene core with two aldehyde groups at the 2 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized at the 2 and 7 positions.
Alkylation: The naphthalene core undergoes alkylation with 2-ethylhexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formylation: The alkylated naphthalene is then subjected to formylation using reagents like Vilsmeier-Haack or Duff reaction conditions to introduce the aldehyde groups at the 2 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed
Oxidation: 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarboxylic acid.
Reduction: 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism of action of 3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd involves its interaction with molecular targets such as enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound’s hydrophobic ethylhexyl groups facilitate its interaction with lipid membranes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde: Similar structure but with hexyloxy groups instead of ethylhexyl groups.
2,6-Naphthalenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar core structure but with ester groups instead of aldehyde groups.
Uniqueness
3,6-Bis(2-ethylhexyl)naphthalene-2,7-dicarbaldehyd is unique due to its combination of aldehyde and ethylhexyl groups, which confer distinct chemical reactivity and physical properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C28H40O4 |
|---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
3,6-bis(2-ethylhexoxy)naphthalene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C28H40O4/c1-5-9-11-21(7-3)19-31-27-15-24-16-28(32-20-22(8-4)12-10-6-2)26(18-30)14-23(24)13-25(27)17-29/h13-18,21-22H,5-12,19-20H2,1-4H3 |
InChI-Schlüssel |
YJRGNBRCLOISKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC2=CC(=C(C=C2C=C1C=O)C=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea](/img/structure/B14126335.png)

![4-(3-methoxyphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14126349.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B14126355.png)
![3-Hydroxy-2-(3-hydroxyoct-1-YN-1-YL)bicyclo[3.2.0]heptan-6-one](/img/structure/B14126358.png)
![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14126362.png)
![2-Cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14126366.png)


![2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine](/img/structure/B14126400.png)



![1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine](/img/structure/B14126414.png)
